molecular formula C12H17N3O3S B12123410 (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid

(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid

Cat. No.: B12123410
M. Wt: 283.35 g/mol
InChI Key: JOMOUFOHAAQLLX-UHFFFAOYSA-N
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Description

(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid is a complex organic compound with a molecular formula of C12H17N3O3S It is known for its unique structure, which includes a thiazole ring, a cyclohexylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid typically involves multiple steps. One common method includes the reaction of cyclohexylamine with carbonyl compounds to form the cyclohexylamino group. This intermediate is then reacted with thiazole derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(Cyclohexylamino)carbonyl]glycine: This compound shares a similar cyclohexylamino group but differs in its overall structure and properties.

    4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid: Another compound with a cyclohexylamino group, but with additional functional groups that confer different chemical and biological properties.

Uniqueness

(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazole ring and acetic acid moiety contribute to its distinct chemical behavior and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H17N3O3S/c16-10(17)6-9-7-19-12(14-9)15-11(18)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,16,17)(H2,13,14,15,18)

InChI Key

JOMOUFOHAAQLLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

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